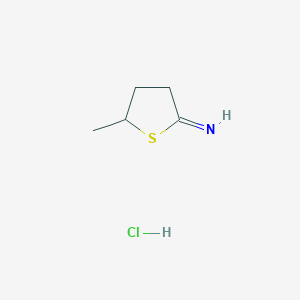

5-Methyl-2-iminothiolane

Description

Structure

3D Structure of Parent

Properties

CAS No. |

131237-91-7 |

|---|---|

Molecular Formula |

C5H10ClNS |

Molecular Weight |

151.66 g/mol |

IUPAC Name |

5-methylthiolan-2-imine;hydrochloride |

InChI |

InChI=1S/C5H9NS.ClH/c1-4-2-3-5(6)7-4;/h4,6H,2-3H2,1H3;1H |

InChI Key |

SDSOAIVTMWWMAR-UHFFFAOYSA-N |

SMILES |

CC1CCC(=N)S1.Cl |

Canonical SMILES |

CC1CCC(=N)S1.Cl |

Synonyms |

5-methyl-2-iminothiolane |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 2 Iminothiolane and Its Derivatives

Established Synthetic Pathways for 2-Iminothiolane (B1205332)

2-Iminothiolane, commonly known as Traut's reagent, serves as the foundational structure for its substituted derivatives. nih.govacs.org Its synthesis has been well-established and adapted for various applications, including the preparation of isotopically labeled versions for analytical studies in antibody-drug conjugation. nih.gov

The synthesis of the 2-iminothiolane ring system typically involves a multi-step sequence starting from simple precursors. A notable pathway for creating labeled 2-iminothiolane utilizes potassium cyanide (KCN) as a key starting material. nih.gov For instance, 2-(14)C-iminothiolane and stable-labeled 2-(13)C,(15)N-iminothiolane have been successfully prepared from the corresponding labeled KCN precursors through a four-step sequence. nih.gov

A more general and versatile approach, particularly for γ-functionalized iminiumthiolactones, begins with functional glycidols. nih.govacs.org This concise, three-step route is highly attractive due to the commercial availability of a wide variety of functional glycidol (B123203) precursors. nih.gov The typical reaction cascade is as follows:

Thiirane (B1199164) Formation : The initial step involves the conversion of a functional glycidyl (B131873) ether into the corresponding thiirane. nih.govacs.org This is commonly achieved using potassium thiocyanate (B1210189) (KSCN). nih.govacs.org To prevent the exothermic reaction from causing polymerization of the highly reactive thiirane intermediates into undesired poly(episulfide)s, the reaction is often performed in 2,3-butanediol (B46004) as a solvent. nih.govacs.org

Thiirane Ring Opening : The thiirane ring is then opened. One method involves alkylation with lithium acetonitrile (B52724), which attacks the thiirane ring to form a corresponding mercaptonitrile intermediate. nih.govacs.org

Cyclization : The final step is an acid-mediated cyclization. nih.govacs.org Treatment with a substance like ethanolic hydrochloric acid (EtOH/HCl) prompts the cyclization of the mercaptonitrile intermediate to form the desired iminiumthiolactone ring structure. nih.govacs.org

A critical side reaction in the modification of amines with 2-iminothiolane is the potential for the initial thiol adduct (a 4-mercaptobutyramidine) to decay. nih.govrawpeg.com This unstable intermediate can undergo a first-order process involving the loss of ammonia (B1221849) to form a non-thiol, recyclized product: an N-substituted 2-iminothiolane. nih.govresearchgate.net The rate of this decay is dependent on the pKa of the amine and the pH of the solution. nih.gov

The purification and isolation of iminothiolane derivatives and their intermediates are critical for ensuring the final product's purity and for characterization. The stability of the intermediates often dictates the strategy. For example, the unstable 4-mercaptobutyramidine (B48686) adduct formed during protein modification can be stabilized by capping the thiol group, such as by forming a disulfide, or by acidifying the solution to a pH of 3 to 4. nih.gov

Chromatographic methods are frequently employed for purification. acs.org However, challenges can arise due to similar affinities of the product and starting materials to the stationary phase. For instance, the separation of a PEG-functionalized ITL from the mPEG-SH starting material via chromatography proved difficult, indicating a need for further optimization of the separation technique. nih.govacs.org In other cases, intermediates can be successfully isolated for characterization purposes before proceeding to the next synthetic step. acs.org For immunoconjugates, purification methods include affinity chromatography, ion-exchange chromatography, and gel filtration to separate the final conjugate from unreacted proteins and reagents. researchgate.net

Derivatization Strategies for 5-Methyl-2-iminothiolane and other γ-Functional Iminiumthiolactones

Derivatization of the iminothiolane core, particularly at the γ-position (the 5-position of the ring), allows for the introduction of various functionalities. This strategy is key to developing reagents with tailored properties for specific applications like bioconjugation. nih.govacs.org

The use of functional glycidols as precursors is a powerful and versatile strategy for synthesizing γ-substituted iminiumthiolactones. nih.govacs.org This approach allows for the introduction of a reactive group at the γ-position that can be modified orthogonally without affecting the highly reactive ITL heterocycle itself. nih.govacs.org

The synthetic pathway is a concise three-step process:

A functional glycidyl ether is transformed into a thiirane using potassium thiocyanate (KSCN). nih.govacs.org

The thiirane undergoes ring-opening, for example, by alkylation with lithium acetonitrile to create a mercaptonitrile intermediate. nih.govacs.org

The intermediate is then treated with acid to induce cyclization, yielding the final γ-functional ITL. nih.govacs.org

This method has been used to synthesize various derivatives, including a γ-allyl-functional ITL and a γ-hydroxymethyl ITL. nih.govacs.org For example, starting from allyl glycidyl ether, γ-allyl-functional ITL was obtained in good yield. nih.govacs.org This allyl group serves as a functional handle that can undergo further modification while the ITL ring remains intact for its primary conjugation reaction. nih.govacs.org

Table 1: Synthesis Yields of γ-Functional ITL Derivatives from Glycidol Precursors

| Precursor | Intermediate | Intermediate Yield | Final Product | Final Product Yield | Source |

| tert-butyl glycidyl ether | Thiirane 2a | 90% | γ-hydroxymethyl ITL 3a | 83% | nih.govacs.org |

| Allyl glycidyl ether | Allyl thiirane 2b | 86% | γ-allyl ITL 3b | 79% | nih.govacs.org |

The introduction of substituents, such as a methyl group at the 5-position of the 2-iminothiolane ring, is a deliberate strategy to modulate the compound's properties. Substituted 2-iminothiolanes, including 5-Methyl-2-iminothiolane, have been designed as heterobifunctional crosslinking agents to create disulfide-linked conjugates with enhanced stability. acs.orgacs.org

The presence of the methyl group provides steric hindrance near the resulting disulfide bond in a conjugate, which can protect it from reduction. This increased stability is particularly valuable in the development of immunoconjugates, where maintaining the link between an antibody and a toxin in vivo is crucial for efficacy. acs.orgdeepdyve.com Research has shown that immunoconjugates prepared with 5-Methyl-2-iminothiolane exhibit enhanced stability both in vitro and in vivo. acs.orgdeepdyve.com This reagent has been used to derivatize antibodies for conjugation to toxins or antibody fragments, creating more robust therapeutic agents. nih.govnih.gov The incorporation of such steric groups is a key method for tuning the reactivity and stability of the resulting bioconjugates. acs.orgdeepdyve.com

Advanced Synthetic Techniques Utilizing Iminothiolanes

Beyond basic synthesis, iminothiolanes are employed in more advanced chemical strategies, particularly in the fields of bioconjugation and materials science. Their high reactivity toward primary amines in a physiologically compatible pH range of 7-9 makes them superior to less reactive thiolactones. nih.govacs.org

One advanced technique is the precise control over single or double modification pathways. nih.govacs.org In a single modification , the ITL ring is opened by a nucleophile (like a lysine (B10760008) residue on a peptide), and the released thiol is designed to re-cyclize, effectively protecting it and leaving the peptide modified at one site. nih.govacs.orgchemrxiv.org In a double modification , the ring-opening reaction is performed in the presence of a Michael acceptor (like a maleimide). acs.org Here, the released thiol is immediately trapped by the acceptor, resulting in the peptide being modified at two distinct points with different functionalities. acs.org

The versatility of 2-iminothiolane has also been demonstrated in the solid-phase synthesis of polyamine conjugates. researchgate.net This method allows for the mild and selective coupling of various molecules, including biomacromolecules, to a polyamine backbone without the need for complex protection group strategies. researchgate.net Furthermore, iminothiolanes are used to thiolate polymers like chitosan (B1678972), creating thiomers with enhanced mucoadhesive properties for drug delivery systems. researchgate.netmdpi.com These advanced applications highlight the role of iminothiolanes as powerful tools in creating complex, functional molecules and materials. nih.govjsta.cl

Tandem Multi-Component Reactions (T-MCR) in Lipid Synthesis

Tandem multi-component reactions (T-MCRs) have emerged as a powerful strategy for the rapid and efficient synthesis of complex molecules, such as lipids, from simple starting materials in a single pot. acs.orgscispace.comrawpeg.com This approach is particularly valuable in the construction of lipid libraries for applications like mRNA delivery, where the laborious synthesis of cationic lipids can be a significant bottleneck. acs.org

A prime example of T-MCR in lipid synthesis involves the use of 2-iminothiolane (Traut's reagent) in a one-pot reaction with a primary amine and an alkyl acrylate (B77674). acs.org This reaction proceeds via an amine-thiol-acrylate conjugation. The primary amine initiates a nucleophilic ring-opening of 2-iminothiolane, which generates an amidine and a thiol group in situ. This newly formed thiol then readily undergoes a Michael addition with the alkyl acrylate to yield the final lipid structure. acs.org The entire process is typically fast, occurring at room temperature, and minimizes the formation of byproducts. scispace.com

While the direct use of 5-Methyl-2-iminothiolane in this specific T-MCR for lipid synthesis has not been extensively documented in publicly available literature, its structural similarity to 2-iminothiolane suggests its potential as a valuable component in such reactions. The presence of the methyl group on the thiolane ring could offer steric hindrance, potentially influencing the stability of the resulting lipid's disulfide bond if used in redox-sensitive applications. This could lead to the generation of novel lipids with tailored properties for drug delivery systems.

The general scheme for this T-MCR is presented below, illustrating the potential incorporation of 5-Methyl-2-iminothiolane.

Table 1: Tandem Multi-Component Reaction for Lipid Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product using 5-Methyl-2-iminothiolane |

| Primary Amine | 5-Methyl-2-iminothiolane | Alkyl Acrylate | Amidine-incorporated degradable lipid with a methyl-substituted thiol-derived chain |

The resulting library of amidine-incorporated degradable lipids can be screened for various properties, including their efficacy in forming lipid nanoparticles (LNPs) for mRNA delivery. acs.org The structural diversity introduced by using different amines and acrylates, and potentially substituted iminothiolanes like 5-Methyl-2-iminothiolane, is crucial for optimizing the biodistribution, cellular uptake, and transfection efficiency of these delivery vehicles. acs.org

Orthogonal Protection Strategies in Solid-Phase Peptide Chemistry

In solid-phase peptide synthesis (SPPS), orthogonal protection strategies are essential for the synthesis of complex peptides, such as those with branches or cyclic structures. acs.org Orthogonality refers to the use of multiple protecting groups that can be selectively removed under different chemical conditions without affecting each other. acs.org The most common orthogonal pair is the Fmoc/tBu strategy, where the Fmoc group is removed by a base and the tBu group by an acid. acs.org

Recently, N-substituted iminothiolanes (NITs) have been introduced as a promising protecting group for the side chain of lysine residues in Fmoc-based SPPS. nih.govthieme-connect.com This strategy offers several advantages. The NIT group is compatible with the standard Fmoc-SPPS conditions and can be efficiently removed under mild nucleophilic conditions, providing an additional layer of orthogonality. nih.govthieme-connect.com

The synthesis of the NIT-protected lysine is achieved in an aqueous medium, highlighting a more environmentally friendly approach. nih.gov A key benefit of the NIT protecting group is its enhanced hydrophilicity compared to other traditional orthogonal protecting groups for lysine. nih.gov Furthermore, it does not undergo intramolecular migration, a common side reaction with some protecting groups. nih.gov

While the direct application of 5-Methyl-2-iminothiolane as a precursor for a lysine protecting group has not been detailed, the underlying chemistry of N-substituted iminothiolanes provides a strong foundation for its potential use. The introduction of a methyl group at the 5-position of the iminothiolane ring could modulate the stability and cleavage kinetics of the resulting protecting group. This could allow for fine-tuning of the deprotection conditions, further expanding the toolbox of orthogonal protecting groups available for complex peptide synthesis.

The stability of disulfide-linked conjugates prepared with 5-Methyl-2-iminothiolane has been shown to be significantly enhanced compared to those made with the unsubstituted 2-iminothiolane. This increased stability is attributed to the steric hindrance provided by the methyl group, which protects the disulfide bond from nucleophilic attack. This principle could be advantageous in the context of a protecting group, potentially offering greater stability during peptide synthesis.

Table 2: Comparison of Iminothiolane-based Reagents in Bioconjugation

| Reagent | Key Feature | Advantage in Conjugates | Potential Implication for Protecting Groups |

| 2-Iminothiolane | Unsubstituted | Standard reagent for thiolation | Baseline for stability and reactivity |

| 5-Methyl-2-iminothiolane | Methyl substitution | Enhanced stability of disulfide bonds | Potentially more robust protecting group |

| N-Substituted Iminothiolane (NIT) | N-substitution | Orthogonal to Fmoc/tBu, hydrophilic nih.govthieme-connect.com | Tunable properties based on N-substituent |

The development of new orthogonal protecting groups is a continuous effort in peptide chemistry to enable the synthesis of increasingly complex and functionally diverse peptide-based therapeutics and research tools. The exploration of substituted iminothiolanes, such as 5-Methyl-2-iminothiolane, in this context represents a promising avenue for future research.

Chemical Reactivity and Reaction Mechanisms of 5 Methyl 2 Iminothiolane

Amine Thiolation via Nucleophilic Ring-Opening

The primary application of 5-methyl-2-iminothiolane is the thiolation of primary amines. This reaction proceeds through a nucleophilic attack by the amine on the iminocarbonyl carbon of the iminothiolane ring, leading to the opening of the five-membered ring and the generation of a free sulfhydryl group.

Formation of Amidine Linkages and In Situ Thiol Generation

The initial product of the reaction between an amine and 2-iminothiolane (B1205332) is a 4-mercaptobutyramidine (B48686). nih.gov However, this intermediate can be unstable and may undergo a first-order decay process, leading to the formation of a non-thiol product, an N-substituted 2-iminothiolane, with the elimination of ammonia (B1221849). nih.gov This cyclization can be prevented by capping the newly formed thiol group, for instance, through the formation of a disulfide bond, or by acidifying the solution to a pH of 3 to 4. nih.gov

The in situ generation of thiols using 5-methyl-2-iminothiolane is a particularly useful technique in bioconjugation. google.com This method allows for the direct reaction of a stable, amine-containing molecule with a maleimide-activated carrier in the presence of the iminothiolane, generating the reactive thiol at the moment of conjugation. google.com This approach circumvents the need to handle and store unstable thiol-containing compounds. google.com

Influence of pH and Buffer Conditions on Amine Reactivity and Efficiency

The reaction between 5-methyl-2-iminothiolane and primary amines is highly dependent on the pH of the reaction medium. The optimal pH range for this reaction is typically between 7 and 9. nih.govthermofisher.com Within this range, the deprotonated primary amine acts as a potent nucleophile, efficiently attacking the iminothiolane ring. thermofisher.com

The choice of buffer is also critical for efficient thiolation. Buffers that are devoid of primary amines, such as phosphate-buffered saline (PBS) or borate (B1201080) buffers, are recommended to avoid competitive reactions with the buffer components. thermofisher.com Triethanolamine (TEA) buffer at pH 8 is also commonly used. rawpeg.com While some amine-containing buffers like Tris and ammonium (B1175870) chloride react with 2-iminothiolane, their reaction rates are significantly slower than that of primary amines on proteins, and glycine (B1666218) can be used as an effective quenching agent. thermofisher.com It is also advisable to include a chelating agent like EDTA in the buffer to prevent the oxidation of the newly formed sulfhydryl groups into disulfide bonds, which can be catalyzed by divalent metal ions. thermofisher.com

| Parameter | Condition | Effect on Reactivity and Efficiency |

| pH | 7-9 | Optimal range for efficient reaction with primary amines. nih.govthermofisher.com |

| pH | High pH | Can lead to reaction with hydroxyl groups, though at a much slower rate. thermofisher.comcore.ac.uk |

| Buffer Type | Amine-free (e.g., PBS, Borate) | Prevents competitive reactions and ensures specific modification of the target molecule. thermofisher.com |

| Additives | EDTA | Chelates metal ions, preventing oxidation of generated sulfhydryl groups. thermofisher.com |

Reactivity with Other Nucleophilic Moieties

While 5-methyl-2-iminothiolane reacts most readily with primary amines, it can also interact with other nucleophilic groups under specific conditions.

Reaction with Aliphatic and Phenolic Hydroxyl Groups

5-Methyl-2-iminothiolane can react with aliphatic and phenolic hydroxyl groups, particularly at high pH. thermofisher.comcore.ac.uk However, the rate of this reaction is significantly slower, approximately 100 to 1000 times less, than the reaction with amino groups. thermofisher.comcore.ac.uk This difference in reactivity allows for the selective modification of amines in the presence of hydroxyl groups by controlling the reaction pH and time. thermofisher.com For instance, when amines are present, the reaction with hydroxyl groups is negligible for reaction times less than overnight. thermofisher.com This property can be exploited for the modification of polysaccharides, which contain numerous hydroxyl groups, by carrying out the reaction at a high pH (e.g., pH 10) in the absence of amines. thermofisher.com

Interaction with Existing Sulfhydryl Groups

The primary reaction of 5-methyl-2-iminothiolane does not directly involve existing sulfhydryl groups. However, the newly generated thiol from the ring-opening reaction can participate in subsequent reactions. For example, the free thiol can form disulfide bonds with other existing sulfhydryl groups or with oxidizing agents. researchgate.net This is why the presence of a reducing environment or a chelating agent is often recommended to maintain the thiol in its reduced, reactive state. thermofisher.com

Crosslinking Chemistry Facilitated by Iminothiolanes

The introduction of a sulfhydryl group by 5-methyl-2-iminothiolane is a key step in many crosslinking strategies. Once the thiol group is generated on a molecule, it can be reacted with a variety of sulfhydryl-reactive functional groups on another molecule to form a stable covalent bond.

Common sulfhydryl-reactive groups used in conjunction with iminothiolane-modified molecules include maleimides, haloacetyls, and pyridyl disulfides. thermofisher.com The reaction with a maleimide (B117702) group, for example, proceeds via a Michael addition to form a stable thioether linkage. researchgate.net This two-step approach, involving initial thiolation with 5-methyl-2-iminothiolane followed by reaction with a sulfhydryl-reactive partner, is a cornerstone of heterobifunctional crosslinking. korambiotech.com This strategy allows for the specific and controlled conjugation of different molecules, such as antibodies to enzymes or proteins to surfaces. korambiotech.comnih.gov

The use of 5-methyl-2-iminothiolane in crosslinking offers several advantages. The reagent is highly water-soluble and reacts rapidly with amino groups at neutral pH. nih.gov The resulting conjugates, particularly those involving disulfide bonds, can exhibit enhanced stability. nih.gov For example, immunoconjugates prepared with 5-methyl-2-iminothiolane have shown increased stability both in vitro and in vivo. nih.gov

| Crosslinking Partner | Reactive Group | Resulting Linkage | Key Features |

| Maleimide-containing molecule | Maleimide | Thioether | Stable and specific reaction at pH 6.5-7.5. korambiotech.com |

| Haloacetyl-containing molecule | Iodoacetyl or Bromoacetyl | Thioether | Forms a stable covalent bond. |

| Pyridyl disulfide-containing molecule | Pyridyl disulfide | Disulfide | Reversible linkage, useful for cleavable conjugates. thermofisher.com |

Disulfide and Thioether Conjugate Formation

5-Methyl-2-iminothiolane (M2IT) is a heterocyclic crosslinking agent designed for the preparation of conjugates linked by disulfide or thioether bonds. nih.gov Like its parent compound, 2-iminothiolane (2-IT), M2IT reacts efficiently with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, under mild conditions (typically pH 7-10). google.com This reaction, known as thiolation, involves the nucleophilic attack of the amine on the iminothiolane ring, causing the ring to open and introduce a free sulfhydryl (-SH) group. A key feature of this reaction is that the resulting amidine linkage preserves the positive charge of the original primary amine. nih.govgoogle.com

Once the sulfhydryl group is introduced onto a molecule, it can be used to form conjugates through two primary pathways:

Disulfide Bond Formation: The newly introduced thiol can react with another thiol group, often an activated disulfide on a second molecule (like a protein or drug), through disulfide exchange. This forms a reducible disulfide bond linking the two entities. Substituted iminothiolanes, including 5-methyl-2-iminothiolane, were specifically developed to enhance the stability of these disulfide linkages. nih.gov The methyl group at the 5-position provides steric hindrance around the resulting disulfide bond, making it more resistant to reduction by endogenous thiols like glutathione (B108866). nih.govnih.gov This increased stability is crucial for applications such as immunotoxins, where the linkage must remain intact in circulation to reach the target cell. nih.govrroij.com

Thioether Bond Formation: Alternatively, the thiol group can react with an electrophilic group, such as a maleimide, on another molecule. This Michael addition reaction creates a stable, non-reducible thioether bond. nih.gov This method is often used for creating highly stable protein-protein conjugates. For instance, one protein can be thiolated using M2IT, while a second protein is functionalized with a maleimide group, allowing for their specific covalent linkage.

Unexpectedly, studies involving the conjugation of 2-iminothiolane to antibodies have also revealed the formation of cysteine-linked conjugates. This is thought to occur when free thiols from the thiolated antibody intermediate or from the hydrolysis of the reagent cause the scrambling of existing inter-chain disulfide bonds within the antibody, exposing cysteine residues for conjugation.

Mechanisms of Nucleic Acid-Protein and Protein-Protein Crosslinking

The reactivity of 5-methyl-2-iminothiolane and its parent compound, 2-iminothiolane, makes them effective reagents for covalently crosslinking macromolecules.

Protein-Protein Crosslinking: The most common mechanism for protein-protein crosslinking involves a two-step heterobifunctional strategy. nih.gov

Thiolation: One protein is reacted with 5-methyl-2-iminothiolane to introduce sulfhydryl groups onto its surface via modification of lysine residues.

Conjugation: The second protein is separately modified with a sulfhydryl-reactive crosslinker, such as one containing a maleimide group (e.g., SMCC). The thiolated first protein is then mixed with the maleimide-activated second protein. The sulfhydryl groups on the first protein react with the maleimide groups on the second, forming a stable thioether linkage and creating a heterodimeric conjugate. nih.gov This method avoids the formation of unwanted homodimers that can occur with homobifunctional crosslinkers.

Nucleic Acid-Protein Crosslinking: 2-Iminothiolane has been successfully used as an RNA-protein crosslinking agent, particularly in the study of ribosome structure. nih.gov The mechanism involves:

Protein Thiolation: Ribosomal subunits are first reacted with 2-iminothiolane, which modifies the primary amino groups on the ribosomal proteins, introducing sulfhydryl groups.

Photo-induced Crosslinking: Following the thiolation step, the sample is subjected to mild ultraviolet (UV) irradiation. The UV energy activates the modified proteins, causing the newly introduced thiol groups to react with the proximal RNA, forming a covalent crosslink. nih.govrroij.com

This technique has been instrumental in identifying the specific proteins in close contact with ribosomal RNA (rRNA). For example, in E. coli 50S ribosomal subunits, this method was used to map the crosslinking sites of proteins L4, L6, L21, L23, L27, and L29 to specific locations on the 23S rRNA. nih.gov

Stability and Intramolecular Rearrangements of Iminothiolane Adducts

Hydrolytic Stability Profiles of Iminothiolane Derivatives in Aqueous Solutions

The stability of the linkage formed by iminothiolane derivatives is a critical factor in their application. While the parent compound, 2-iminothiolane (2-IT), is effective for introducing thiols, the resulting disulfide conjugates can exhibit limited stability in biological environments. nih.gov To address this, substituted 2-iminothiolanes (X2ITs), such as 5-methyl-2-iminothiolane, were developed.

The substitution at the 4 and/or 5 positions of the thiolane ring provides steric hindrance around the disulfide bond formed after conjugation. nih.gov This steric bulk protects the bond from nucleophilic attack by reducing agents like glutathione. Research comparing various substituted iminothiolanes in model systems demonstrated a dramatic increase in stability relative to the unsubstituted 2-IT. nih.gov The stability of these model-activated disulfides was enhanced by a factor of 5 to 4000, depending on the specific substituent. nih.gov

Specifically, immunoconjugates created using 5-methyl-2-iminothiolane (M2IT) showed significantly enhanced stability both in vitro and in vivo compared to those made with unhindered linkers. nih.gov These M2IT-linked conjugates were up to 20 times more stable, leading to longer serum half-lives in animal models. nih.gov This improved stability is attributed to the steric protection afforded by the methyl group.

The hydrolytic stability of the reagent itself and its initial adducts is also pH-dependent. The initial 4-mercaptobutyramidine adduct formed upon reaction with an amine is known to be unstable in neutral to alkaline aqueous solutions, undergoing intramolecular rearrangement (see section 3.4.2). researchgate.net This decay can be prevented if the solution is kept at an acidic pH (3 to 4) or if the introduced thiol group is immediately "capped" by reacting it to form a disulfide or thioether bond. researchgate.net

| Crosslinking Reagent | Substitution Pattern | Relative Stability Increase (Fold-Increase vs. 2-IT) | Reference |

|---|---|---|---|

| 2-Iminothiolane (2-IT) | Unsubstituted | 1 (Baseline) | nih.gov |

| 5-Methyl-2-iminothiolane (M2IT) | Methyl at C5 | Up to 20-fold (in immunoconjugates) | nih.gov |

| General Substituted 2-Iminothiolanes (X2ITs) | Substituents at C4 and/or C5 | 5 to 4000-fold (in model systems) | nih.gov |

Intramolecular Cyclization and Ammonia Loss in N-Substituted Iminothiolanes

A significant characteristic of the reaction between 2-iminothiolane and primary amines is the instability of the initial product under certain conditions. The reaction initially forms a 4-mercaptobutyramidine adduct, which contains the desired free thiol group. researchgate.net However, this thiol adduct is often a transient species, particularly in solutions at neutral or alkaline pH. researchgate.netresearchgate.net

This intermediate is prone to a rapid, first-order intramolecular cyclization. researchgate.net In this rearrangement, the newly formed thiol group acts as a nucleophile, attacking the amidine carbon. This attack leads to the displacement and loss of ammonia (NH₃) and the formation of a stable, five-membered ring, resulting in an N-substituted 2-iminothiolane . researchgate.netresearchgate.net This final product no longer possesses a free sulfhydryl group and is therefore incapable of participating in disulfide or thioether bond formation. researchgate.net

The rate of this cyclization is highly dependent on the pKa of the amine that was originally modified. Thiol adducts derived from amines with low pKa values (around 8), such as the α-amino groups of peptides, decay more rapidly than those from amines with high pKa values (around 9.5), like the ε-amino groups of lysine residues in proteins. researchgate.net The half-lives for this decay at pH 8 can range from minutes to many hours. researchgate.net

This intramolecular cyclization is a critical consideration when using iminothiolane reagents. To ensure successful conjugation, it is recommended to either work at an acidic pH (3-4), where the thiol adduct is stable, or to immediately react ("cap") the generated thiol with its intended partner before the rearrangement can occur. researchgate.net

Applications and Functionalization in Advanced Materials and Bioconjugates

Engineering of Immunoconjugates and Targeted Delivery Systems

The development of immunoconjugates, which consist of an antibody linked to a therapeutic or diagnostic agent, represents a significant advancement in targeted therapy. The stability of the linker connecting the antibody to its payload is critical for the efficacy and safety of these constructs. 5-Methyl-2-iminothiolane has emerged as a superior crosslinking agent in this context, offering enhanced stability and improved performance.

Role of 5-Methyl-2-iminothiolane in Enhancing Immunoconjugate Stability In Vitro and In Vivo

Research has demonstrated that immunoconjugates prepared with 5-Methyl-2-iminothiolane (M2IT) exhibit significantly greater stability both in laboratory settings (in vitro) and in living organisms (in vivo) compared to those made with other common crosslinking agents. nih.govacs.orgacs.org This enhanced stability is attributed to the steric hindrance provided by the methyl group on the iminothiolane ring, which protects the resulting disulfide bond from being easily broken down by reducing agents present in the body. nih.govnih.gov

A study comparing various substituted 2-iminothiolanes found that M2IT provides an optimal balance of properties for creating disulfide-crosslinked immunoconjugates for therapeutic use. nih.gov It is highly soluble in water, reacts efficiently with the amino groups of proteins at a neutral pH while preserving the protein's natural charge, and forms stable conjugates. nih.gov In fact, immunoconjugates made with M2IT were found to be up to 20 times more stable than those with less sterically hindered linkers, leading to a longer half-life in the bloodstream of animal models. nih.gov The stability of model compounds activated with substituted 2-iminothiolanes showed a remarkable 4000-fold increase in stability against glutathione-induced reduction compared to the unsubstituted version. acs.org

| Crosslinking Agent | Relative In Vitro Stability | Key Advantages | Reference |

|---|---|---|---|

| 5-Methyl-2-iminothiolane (M2IT) | Up to 20-fold higher than unhindered linkers | High water solubility, rapid reaction at neutral pH, preserves protein charge, enhanced in vivo half-life | nih.gov |

| N-succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) | Baseline | Commonly used, but forms less stable disulfide bonds | nih.gov |

| Unsubstituted 2-iminothiolane (B1205332) | Lower than M2IT | Forms unhindered, more easily reduced disulfide bonds | researchgate.net |

Strategies for Antibody and Toxin Conjugation in Pre-Clinical Research

In pre-clinical research, 5-Methyl-2-iminothiolane is utilized to conjugate potent toxins, such as the ricin A chain (RTA), to monoclonal antibodies that target specific cancer cells. nih.govresearchgate.net The process typically involves derivatizing the antibody with M2IT to introduce sulfhydryl groups. These modified antibodies are then reacted with the toxin to form a stable immunotoxin linked by a disulfide bond. pnas.orgmdpi.com

For instance, F(ab')2 fragments of antibodies have been successfully conjugated to RTA after derivatization with 5-methyl-2-iminothiolane. pnas.org These immunoconjugates have demonstrated efficient killing of target T-cell lines and human peripheral blood T cells. pnas.org The use of M2IT and other substituted iminothiolanes allows for the creation of immunotoxins with improved in vivo stability, which is crucial for their antitumor activity. acs.orgresearchgate.net By preventing the premature release of the toxin, these more stable linkers ensure that the cytotoxic payload is delivered specifically to the target cells. researchgate.net

Biomacromolecular Modification for Enhanced Functionality

The utility of 5-Methyl-2-iminothiolane extends beyond immunoconjugates to the broader field of biomacromolecular modification. Its ability to introduce reactive thiol groups onto various biomolecules enables a wide range of subsequent conjugation and crosslinking applications.

Thiolation of Proteins, Peptides, and Enzymes for Subsequent Conjugation

5-Methyl-2-iminothiolane and its parent compound, 2-iminothiolane (also known as Traut's reagent), are widely used for the thiolation of proteins, peptides, and enzymes. thermofisher.comnih.govnih.gov This process involves the reaction of the iminothiolane with primary amine groups (such as the side chain of lysine (B10760008) residues) on the biomolecule. The ring-opening reaction introduces a sulfhydryl (-SH) group while maintaining a positive charge similar to the original amine, which is important for preserving the protein's structure and function. thermofisher.comgoogle.com

Once thiolated, these biomolecules can be conjugated to other molecules containing thiol-reactive groups, such as maleimides, or can be used to form disulfide bonds with other thiolated molecules. nih.govacs.org This strategy has been employed to create a variety of bioconjugates with applications in research and therapeutics. nih.gov

Derivatization of Polysaccharides and Oligosaccharides for Biochemical Applications

The application of iminothiolanes also includes the derivatization of polysaccharides and oligosaccharides. nih.govgoogle.com 2-iminothiolane can react with the hydroxyl groups of polysaccharides, introducing sulfhydryl groups that can then be used for conjugation. nih.gov These activated polysaccharides can readily couple with proteins containing thiol groups to form stable polysaccharide-protein conjugates. nih.gov

Such conjugates have various biochemical applications, including their use in affinity chromatography for the purification of thiol-containing proteins. nih.gov Furthermore, this derivatization technique is relevant in the development of conjugate vaccines, where polysaccharides from bacteria are linked to proteins to enhance the immune response. google.com Thiolated polysaccharides can also be used in the creation of functional biomaterials through techniques like thiol-ene chemistry. researchgate.net

| Biomacromolecule | Modification | Subsequent Application | Reference |

|---|---|---|---|

| Proteins, Peptides, Enzymes | Thiolation of primary amines | Conjugation to other molecules, formation of bispecific antibodies | thermofisher.comnih.govacs.org |

| Polysaccharides, Oligosaccharides | Derivatization of hydroxyl groups | Affinity chromatography, conjugate vaccines, functional biomaterials | nih.govgoogle.comresearchgate.net |

| Ribosomal Proteins | Crosslinking to ribosomal RNA | Mapping protein-RNA interactions within the ribosome | acs.orgnih.govoup.cominterchim.fr |

Probing Ribosomal Protein-RNA Contact Sites through Crosslinking

2-Iminothiolane has been instrumental in elucidating the complex architecture of the ribosome, the cellular machinery responsible for protein synthesis. acs.orgnih.govoup.cominterchim.fr By treating ribosomal subunits with 2-iminothiolane, researchers can introduce sulfhydryl groups onto ribosomal proteins. thermofisher.com Subsequent oxidation or irradiation induces the formation of crosslinks between these modified proteins and the ribosomal RNA (rRNA) in close proximity. nih.govoup.com

The identification of these crosslinked protein-RNA sites allows for the mapping of their contact points within the three-dimensional structure of the ribosome. acs.orgnih.govoup.com Studies have successfully used this technique to identify the sites on both the 16S and 23S rRNA that are in contact with various ribosomal proteins in Escherichia coli. oup.cominterchim.fr This information is crucial for understanding the dynamic interactions between ribosomal proteins and RNA that are essential for the ribosome's function.

Development of Thiol- and Disulfide-Containing Polymeric Materials

The incorporation of thiol (-SH) and disulfide (-S-S-) functionalities into polymers imparts unique and dynamic properties. These groups can participate in various chemical transformations, including redox reactions and thiol/disulfide interchanges, making the resulting materials responsive to their environment. researchgate.net Such polymers are instrumental in applications ranging from drug delivery and tissue engineering to self-healing materials. nih.gov

Iminothiolanes, particularly 2-iminothiolane (also known as Traut's reagent), serve as highly efficient building blocks for the synthesis of thiolated polymers. The primary method involves the modification of a pre-existing polymer that contains primary amine groups. acs.org The iminothiolane ring readily reacts with these amines in a process called amidination, which opens the ring to expose a free sulfhydryl (thiol) group. nih.govsci-hub.se A key advantage of this reaction is that it converts a primary amine into an amidine group, which preserves the positive charge at physiological pH, a crucial feature for applications involving interaction with negatively charged biological molecules like nucleic acids. acs.orgvulcanchem.com

This strategy has been successfully applied to a wide array of natural and synthetic polymers. For instance, natural polysaccharides like chitosan (B1678972) and proteins such as gelatin have been thiolated using 2-iminothiolane to create biocompatible and mucoadhesive materials. nih.govreading.ac.ukresearchgate.net Similarly, synthetic polymers like polyallylamine (Paa) and branched polyethyleneimine (bPEI) have been functionalized to generate polycations with tunable properties for gene delivery. vulcanchem.comkcl.ac.uk The reaction proceeds under mild aqueous conditions (typically pH 7-9), making it suitable for modifying sensitive biological macromolecules. acs.org 5-Methyl-2-iminothiolane, a derivative of Traut's reagent, is designed for creating disulfide-linked conjugates with enhanced stability. acs.orggoogle.com

Table 1: Examples of Polymers Modified with Iminothiolanes

| Polymer Backbone | Modifying Reagent | Resulting Functionality | Reference(s) |

| Chitosan | 2-Iminothiolane | Thiolated Chitosan | nih.govresearchgate.net |

| Gelatin | 2-Iminothiolane | Thiolated Gelatin | reading.ac.ukresearchgate.net |

| Polyallylamine (Paa) | 2-Iminothiolane | Paa-4-thiobutylamidine (Paa-TBA) | kcl.ac.uk |

| Polyethyleneimine (bPEI) | 2-Iminothiolane | Reducible Polycationic bPEI | vulcanchem.com |

| Poly-L-lysine (PLL) | 2-Iminothiolane | Thiolated PEG-b-PLL | acs.org |

A significant advantage of using iminothiolanes for polymer modification is the ability to control the degree of thiolation, which in turn dictates the material's properties. The final thiol content on the polymer can be precisely managed by adjusting key reaction parameters, such as the initial amount of the iminothiolane reagent, reactant concentrations, and temperature. nih.govnih.gov For example, studies with polyallylamine have shown that using 2-iminothiolane can yield a high degree of modification, with thiol contents reaching up to 490 ± 18 µmol of free thiol groups per gram of polymer. kcl.ac.uk

This control is fundamental to engineering the redox-responsive behavior of the polymer. The introduced thiol groups can be oxidized to form intramolecular or intermolecular disulfide bonds, creating cross-linked networks. nih.gov These disulfide linkages are stable in typical extracellular environments but are readily cleaved under the reducing conditions found inside cells, which have a high concentration of glutathione (B108866). reading.ac.uknih.gov This redox sensitivity allows for the design of "smart" polymeric systems. For instance, nanoparticles formulated from these polymers can remain stable in circulation but dissociate or release their cargo (e.g., drugs or genes) specifically within the target cell's cytoplasm, minimizing off-target effects. reading.ac.ukresearchgate.netnih.gov

Catalytic and Crosslinking Reagents in Synthetic Organic Chemistry

Beyond polymer modification, iminothiolanes act as crucial crosslinking reagents in synthetic chemistry, enabling the conjugation of different molecular entities and the construction of complex functional systems like nanoparticles and radiochemicals.

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. nih.govsanbio.nl The efficacy of these delivery vehicles depends heavily on the properties of their constituent lipids. A recent innovative approach involves the use of 2-iminothiolane in a one-pot, multi-component reaction to synthesize novel amidine-incorporated degradable (AID) lipids for mRNA delivery. nih.gov

In this method, an amine, 2-iminothiolane (Traut's reagent), and an alkyl acrylate (B77674) are reacted together in a fast and efficient process at room temperature. nih.gov The 2-iminothiolane first reacts with the amine to introduce a thiol group, which then immediately undergoes a Michael addition with the acrylate, linking the components and forming the final AID-lipid. nih.gov This synthesis is notable for its speed (complete in about an hour) and simplicity. nih.gov LNPs formulated with these AID-lipids, such as the lead candidate 12T-O14, have demonstrated high mRNA encapsulation efficiency (over 93%) and effective delivery. nih.govresearchgate.net The incorporation of the amidine group via the iminothiolane is critical for condensing and protecting the negatively charged mRNA cargo. nih.gov Furthermore, the resulting thiolated LNPs can exhibit enhanced cellular uptake and facilitate endosomal escape, leading to higher transfection efficiency compared to non-thiolated counterparts. researchgate.net

Table 2: Composition and Properties of a 12T-O14 LNP for mRNA Delivery

| Component | Molar Ratio (%) | Function | Reference |

| 12T-O14 (AID-Lipid) | 33 | Amidine-containing lipid for mRNA encapsulation | nih.gov |

| Cholesterol | 48.5 | Provides structural integrity to the nanoparticle | nih.gov |

| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | 17 | Helper lipid, facilitates endosomal escape | nih.gov |

| DMG-PEG | 1.5 | PEGylated lipid for stability and shielding | nih.gov |

| Property | Value | ||

| Encapsulation Efficiency | 93.4% | nih.gov | |

| Hydrodynamic Diameter | ~73.4 nm | nih.gov | |

| Polydispersity Index (PDI) | 0.075 | nih.gov |

In the field of nuclear medicine, 5-Methyl-2-iminothiolane and its parent compound are used as bifunctional linkers for attaching metallic radionuclides to targeting biomolecules, such as monoclonal antibodies (mAbs), for imaging (PET, SPECT) and radioimmunotherapy (RIT). researchgate.netacs.orgnih.gov The process leverages the selective reactivity of the iminothiolane.

The synthesis strategy involves first reacting the iminothiolane with a primary amine on the biomolecule, typically the ε-amino group of a lysine residue. sci-hub.seacs.org This step introduces a reactive thiol group onto the antibody's surface under mild, non-denaturing conditions. sci-hub.se Subsequently, this thiol-modified antibody is conjugated to a bifunctional chelating agent (e.g., a derivative of DOTA) that securely holds a therapeutic or diagnostic radiometal. researchgate.netacs.org This method simplifies the synthesis of radiolabeled antibodies by avoiding the need to build a linker into the chelator itself. sci-hub.se

A recent example demonstrated the use of 2-iminothiolane to prepare thiolated onartuzumab (an mAb), which was then used in a light-induced synthesis to create a ¹⁶¹Tb-labeled antibody for treating gastric cancer. acs.org This approach is versatile and has been employed with a wide range of medically relevant radionuclides.

Table 3: Medically Relevant Radionuclides Used with Iminothiolane-Linked Bioconjugates

| Radionuclide | Emission Type | Medical Application | Reference(s) |

| Technetium-99m (⁹⁹mTc) | Gamma | SPECT Imaging | sci-hub.segoogle.com |

| Indium-111 (¹¹¹In) | Gamma | SPECT Imaging | researchgate.netnih.gov |

| Yttrium-90 (⁹⁰Y) | Beta | Radioimmunotherapy | researchgate.netnih.gov |

| Terbium-161 (¹⁶¹Tb) | Beta / Auger e⁻ | Radioimmunotherapy | acs.org |

| Copper-64 (⁶⁴Cu) | Positron / Beta | PET Imaging / Therapy | nih.gov |

| Gallium-68 (⁶⁸Ga) | Positron | PET Imaging | nih.gov |

Advanced Analytical and Computational Studies of 5 Methyl 2 Iminothiolane Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of 5-methyl-2-iminothiolane, its derivatives, and the products of its reactions. Techniques such as NMR, mass spectrometry, and Raman spectroscopy offer complementary information on molecular structure, reaction progress, and effects on larger biomolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of iminothiolane derivatives and for monitoring the progress of their reactions in real-time. omicsonline.orgweebly.comslideshare.netpageplace.de In particular, ¹H NMR provides detailed information about the chemical environment of protons within the molecule.

In studies of related γ-functionalized iminiumthiolactones, ¹H NMR has been used to monitor model reactions with amino acids. For instance, the reaction of a γ-allyl ITL with an N-acetyl-l-lysine derivative was tracked by observing changes in the ¹H NMR spectrum. acs.org The signal for the methine proton at the stereocenter of the starting ITL (δ = 4.56 ppm) was monitored to follow its conversion. acs.org Upon reaction and subsequent recyclization to form a new N-substituted product, this signal disappears and new characteristic peaks emerge. acs.org When the reaction proceeds via a double modification pathway where the thiol is trapped, the methine signal shifts upfield and splits into two multiplets (δ = 3.27 and 3.09 ppm). acs.org

Furthermore, NMR is crucial for studying the stability and hydrolysis of these compounds. The hydrolysis of ITL derivatives in PBS/D₂O buffer can be quantified over time using ¹H NMR spectroscopy, revealing the rate at which the iminium group is converted to a thiolactone. acs.org For the reaction product of poly(ethylene glycol)-block-poly(L-lysine) (PEG-b-PLL) with 2-iminothiolane (B1205332), ¹H NMR analysis was able to identify and distinguish between the desired linear 1-(4-mercaptobutyl) amidine groups and the cyclic N-substituted 2-iminothiolane by-products. acs.org This demonstrates the power of NMR in not just confirming product formation but also in characterizing the distribution of different species in a sample. acs.org

Table 1: Illustrative ¹H NMR Chemical Shifts for an Iminiumthiolactone System

| Functional Group/Proton | Starting ITL (δ, ppm) | Double-Modification Product (δ, ppm) |

|---|---|---|

| Methine Proton at Stereocenter | 4.56 | 3.27, 3.09 |

Data derived from studies on γ-allyl iminiumthiolactone, a related derivative. acs.org

Mass spectrometry (MS) is a highly sensitive technique used to confirm the identity of reaction products and to support kinetic analyses by quantifying reactants and products over time. nih.gov In the context of 5-methyl-2-iminothiolane and its analogs, MS provides definitive evidence of successful conjugation to peptides and proteins.

For example, after reacting a γ-allyl ITL with various peptides like GRGDS and KLVFF, product formation was unequivocally confirmed by mass spectrometry. acs.org The resulting mass spectra clearly showed the singly or doubly charged ions corresponding to the expected molecular weights of the peptide-ITL adducts. acs.org This method is also used to analyze larger-scale protein modifications. The reaction of lysozyme (B549824) C with an ITL derivative resulted in a new peak in the mass spectrum with a mass difference corresponding precisely to the addition of the modifying agent, confirming the covalent attachment. acs.org

MS is also instrumental in kinetic studies, often coupled with a separation technique like HPLC. In the reaction of 2-iminothiolane with a bombesin (B8815690) antagonist peptide, HPLC was used to separate two products, with mass spectrometry (including FAB-MS and ES-MS) identifying them as the expected thiol-containing product and an N-peptidyl-2-iminothiolane cyclization by-product. nih.gov This allowed for the observation that the initial product was unstable at neutral pH and converted into the cyclized form. nih.gov This highlights the role of mass spectrometry in identifying not only the intended products but also side-products, which is crucial for optimizing reaction conditions. nih.govnih.gov

Table 2: Exemplary Mass Spectrometry Data for Peptide-ITL Conjugates

| Peptide | Adduct | Expected Ion | Observed Mass (m/z) |

|---|---|---|---|

| GRGDS | 7 | (7 + H)⁺ | 645.500 |

| GRGDS | 7 | (7 + 2H)²⁺ | 323.292 |

| KLVFF | 8 | (8 + H)⁺ | 807.690 |

| KLVFF | 8 | (8 + 2H)²⁺ | 404.530 |

Data derived from studies on γ-allyl iminiumthiolactone (3b) modifications. acs.org

Raman spectroscopy is a powerful non-invasive technique for probing the structural changes in biopolymers, such as proteins, following chemical modification. nih.gov When 2-iminothiolane (the parent compound to 5-methyl-2-iminothiolane) is used to modify keratin (B1170402) fibers in human hair, Raman spectroscopy can directly analyze the structural consequences. nih.gov

Studies have shown that treating human hair with 2-iminothiolane followed by oxidation introduces new disulfide (S-S) bonds. nih.govresearchgate.net The intensity of the S-S band in the Raman spectrum provides a quantitative measure of this increase. nih.gov This modification has been found to induce secondary structural changes in the keratin proteins. Specifically, analysis of the amide I band in the Raman spectrum allows for the estimation of α-helix and β-sheet/random coil content. nih.gov In bleached (damaged) hair, treatment with 2-iminothiolane led to an increase in the α-helix content, suggesting a structural change from a random coil to a more ordered α-helical conformation upon the formation of new disulfide cross-links. nih.gov This demonstrates that the chemical modification actively alters the protein's secondary structure, a change that can be directly observed and quantified by Raman spectroscopy. nih.govacs.org

Table 3: Key Raman Bands for Analyzing Keratin Modification

| Raman Band | Wavenumber (cm⁻¹) | Structural Assignment | Observation upon Modification |

|---|---|---|---|

| S-S stretch | ~510 | Disulfide Bonds | Intensity increases |

| Amide I | ~1650-1680 | α-helix, β-sheet, random coil | Conformational content changes |

| Amide III | ~1230-1300 | Unordered structures | Intensity changes |

Data based on studies with 2-iminothiolane hydrochloride. nih.gov

Computational Chemistry and Theoretical Insights

Computational methods provide a molecular-level understanding of the electronic properties and reactivity of 5-methyl-2-iminothiolane systems, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. github.ioaps.orgcornell.edu It is employed to perform geometry optimization, finding the most stable three-dimensional arrangement of atoms, and to analyze the distribution of electrons within the molecule. mdpi.comeurjchem.com

For related iminiumthiolactone (ITL) systems, DFT calculations, specifically using the B3LYP functional with a 6-311++G(2d,p) basis set, have been performed to determine their ground-state geometries. acs.orgnih.gov These calculations are crucial for understanding the molecule's shape and stability. Beyond geometry, DFT is used to analyze the electronic structure by calculating and visualizing molecular orbitals. The visualization of the Lowest Unoccupied Molecular Orbital (LUMO) for ITLs shows its distribution across the molecule, indicating the most likely sites for nucleophilic attack. acs.orgchemrxiv.org This analysis reveals that the iminium carbon is a primary electrophilic center, a key factor in the molecule's reactivity. acs.orgnih.gov

Electrostatic Potential (ESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. youtube.com This map uses a color scale to indicate regions of positive (electron-poor) and negative (electron-rich) potential, providing a powerful visual tool for predicting reactivity.

For iminiumthiolactones, ESP maps calculated at the DFT level clearly show the impact of the protonated iminium group (=NH₂⁺). acs.orgnih.gov The region around the iminium carbon exhibits the lowest electron density (most positive potential), confirming it as the ideal electrophilic site for attack by nucleophiles like primary amines. acs.orgnih.gov This theoretical prediction aligns perfectly with the observed experimental reactivity of ITLs. By comparing the ESP maps of different ITL derivatives, one can predict their relative reactivities. This computational insight suggests a superior electron-accepting character for ITLs, which enhances their reactivity toward nucleophiles compared to standard thiolactones. acs.orgnih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Methyl-2-iminothiolane |

| 2-iminothiolane |

| 2-iminothiolane hydrochloride |

| γ-allyl iminiumthiolactone (ITL) |

| N-acetyl-l-lysine |

| N-substituted 2-iminothiolane |

| Lysozyme C |

| GRGDS (Gly-Arg-Gly-Asp-Ser) |

| KLVFF (Lys-Leu-Val-Phe-Phe) |

| Bombesin antagonist |

| N-peptidyl-2-iminothiolane |

| Thiolactone |

| 1-(4-mercaptobutyl) amidine |

| Poly(ethylene glycol)-block-poly(L-lysine) (PEG-b-PLL) |

| Keratin |

| D₂O (Deuterium oxide) |

Molecular Modeling of Biomolecular Interactions and Lysine (B10760008) Residue Simulation

The study of 5-Methyl-2-iminothiolane and related iminothiolane (ITL) systems through advanced analytical and computational methods has provided significant insights into their reactivity and interaction with biological molecules. Molecular modeling, in particular, serves as a powerful tool to simulate and predict the behavior of these compounds at the atomic level, especially in the context of modifying lysine residues in proteins.

Computational approaches, including quantum mechanical calculations and molecular dynamics simulations, are employed to model the modification of lysine residues. mdpi.com These methods help in understanding the reaction mechanisms and the structural implications of such modifications. For instance, methylamide amino acids are utilized as model compounds in computational studies to simulate the incorporation of lysine into proteins and its subsequent modification. nih.govacs.org These simulations provide a detailed view of the reaction at the two adjacent peptide bonds of the lysine residue. nih.govacs.org

The reactivity of ITLs, including 5-Methyl-2-iminothiolane, is significantly influenced by the iminium group within the five-membered ring. chemrxiv.org This group enhances the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine, at physiological pH (7-9). chemrxiv.org Molecular modeling can elucidate the electronic effects that contribute to this enhanced reactivity.

Simulating Lysine Residue Modification

The modification of lysine residues with 5-Methyl-2-iminothiolane introduces a sulfhydryl group, which can then be used for further bioconjugation. acs.org This process can be simulated to understand the conformational changes in the protein and the accessibility of the newly introduced thiol group.

A common approach involves the following simulated steps:

Docking Studies: Initial docking simulations can predict the preferred binding orientation of 5-Methyl-2-iminothiolane at the protein surface, particularly near accessible lysine residues.

Reaction Simulation: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the ring-opening reaction where the primary amine of a lysine residue attacks the iminothiolane ring. This provides insights into the transition state and the activation energy of the reaction.

Post-Modification Dynamics: Following the simulated covalent modification, molecular dynamics (MD) simulations are performed to observe the conformational changes in the protein. These simulations can reveal how the newly introduced thiol-containing side chain orients itself and whether it is solvent-exposed and available for subsequent reactions.

The methyl group at the 5-position of the thiolane ring in 5-Methyl-2-iminothiolane is expected to introduce steric hindrance that can influence the stability of the resulting disulfide bond after conjugation. acs.org Computational models can quantify the impact of this steric protection on the accessibility and reactivity of the disulfide bond towards reducing agents.

Research Findings from Computational Studies

While specific molecular modeling data for 5-Methyl-2-iminothiolane is not extensively published, findings from studies on related iminothiolanes and lysine modification provide a strong basis for understanding its behavior.

Reactivity and Stability: Computational studies on γ-functionalized ITLs have investigated their stability and reactivity. For example, hydrolysis of the iminium group to the corresponding thiolactone has been monitored over time using NMR spectroscopy, with computational models helping to interpret these kinetic data. acs.org

Protein Modification Simulation: Model proteins like lysozyme, which has several accessible lysine residues, have been used in both experimental and computational studies of ITL modification. nih.govacs.org Mass spectrometry results confirming the addition of the ITL molecule to the protein can be correlated with molecular models that predict the most likely sites of modification based on lysine accessibility and local environment. nih.govacs.org

Simulation of Post-Translational Modifications: The introduction of a thiol group via 5-Methyl-2-iminothiolane can be seen as a mimic of a post-translational modification (PTM). Computational tools are widely used to predict and analyze the impact of various PTMs on protein structure and function. nih.gov The simulation of a 5-Methyl-2-iminothiolane-induced modification would fall within this category of computational proteomics.

The following data table illustrates the type of information that can be generated from molecular modeling studies of protein-ligand interactions, using hypothetical values for a simulated interaction between a protein and 5-Methyl-2-iminothiolane.

| Parameter | Value | Method of Calculation | Significance |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) | Predicts the strength of the non-covalent interaction between the molecule and the protein's binding pocket. |

| Interaction Distance (Lys ε-NH2 to C2 of iminothiolane) | 3.2 Å | Molecular Dynamics Simulation | Indicates the proximity of the reacting groups, crucial for the subsequent covalent modification. |

| Solvent Accessible Surface Area (SASA) of modified Lys | 45 Ų | Molecular Dynamics Simulation | Quantifies the exposure of the modified residue to the solvent, indicating its potential for further reactions. |

| Root Mean Square Deviation (RMSD) of protein backbone | 1.5 Å | Molecular Dynamics Simulation | Measures the conformational change in the protein upon ligand binding and modification. |

Emerging Research Frontiers and Future Directions in 5 Methyl 2 Iminothiolane Chemistry

Rational Design and Synthesis of Next-Generation Substituted Iminothiolane Analogs

The success of 5-Methyl-2-iminothiolane has spurred the development of new analogs designed with specific functionalities and improved synthetic accessibility. A significant frontier is the move beyond simple alkyl or phenyl substitutions, which primarily modulate stability, to the introduction of reactive handles that can be modified orthogonally. acs.org

Recent work has focused on the rational design of γ-functional iminiumthiolactones (ITLs). acs.org These next-generation analogs are designed to incorporate a reactive group at the γ-position of the heterocyclic ring, which can be independently modified without affecting the highly reactive iminiumthiolactone core responsible for amine coupling. acs.orgacs.org This design represents a substantial advancement, as previous substitutions on the ITL ring did not offer this dual functionality. acs.org

The synthesis of these advanced analogs has been engineered for efficiency. A concise, three-step synthetic route has been developed, starting from widely available functional glycidol (B123203) precursors. acs.org The process involves:

Conversion of a functional glycidyl (B131873) ether to the corresponding thiirane (B1199164) using potassium thiocyanate (B1210189).

Ring-opening of the thiirane to form a functional thiol.

Cyclization to form the γ-functional iminiumthiolactone. acs.org

This streamlined pathway allows for the creation of a diverse library of ITL analogs with various functionalities, such as allyl or propargyl groups, ready for subsequent "click" chemistry reactions. acs.org

Exploration of Orthogonal Reactivity for Multi-Functional Bioconjugate Synthesis

A major thrust in modern bioconjugation is the ability to perform multiple, specific chemical modifications on a single biomolecule in a controlled manner. This requires a toolkit of orthogonal reactions—reactions that proceed in the presence of one another without cross-reactivity. The development of γ-functional ITLs is a direct response to this need. acs.orgacs.org

These reagents exhibit dual reactivity: the ITL ring reacts specifically with primary amines (like the ε-amino group of lysine (B10760008) residues in proteins) to introduce a thiol group, while the γ-functional handle remains available for a separate, orthogonal reaction. acs.org For example, a γ-allyl ITL can first be used to modify a peptide at a lysine residue. The newly introduced allyl group can then be specifically targeted in a subsequent thiol-ene click reaction, allowing for the attachment of a second molecule of interest, such as a polymer or a fluorescent tag. acs.orgresearchgate.net

This strategy enables a "single or double modification" approach from one reagent. In a single modification, the ITL ring-opens upon reaction with a primary amine and then re-cyclizes to form a stable N-substituted product, introducing the functional handle. In a double modification, the ring-opening is performed in the presence of a thiol-trapping agent (like N-methylmaleimide), which captures the newly generated thiol, while the γ-handle is also conjugated, leading to a doubly functionalized molecule. acs.org This orthogonal reactivity opens promising avenues for creating complex, multi-functional bioconjugates for advanced drug delivery, diagnostics, and materials science. acs.org

Table 1: Reactivity of γ-Allyl Iminiumthiolactone (ITL) with Peptidic Substrates

| Substrate | Reaction Type | Conditions | Conversion | Product Mass (Da) |

| Nα-acetyl-l-lysine methyl-N-amide | Single Modification | NaPi buffer, pH 8.0 | >90% after 4h | 432.480 (doubly charged) |

| KFRGDS peptide | Single Modification | NaPi buffer, pH 8.0 | 78% after 4h | 432.480 (doubly charged) |

| Nα-acetyl-l-lysine methyl-N-amide | Double Modification | NaPi buffer, pH 8.0, with NMM | Complete in 4h | Not specified |

This table is based on kinetic data from model reactions of γ-allyl ITL, demonstrating its enhanced and orthogonal reactivity for single and double modifications of peptide substrates under mild conditions. acs.org

Mechanistic Elucidation of Complex Biological Pathways Mediated by Iminothiolane Derivatives

Understanding the precise fate of iminothiolane-based conjugates within biological systems is crucial for optimizing their design. Research is moving beyond simply confirming enhanced stability to dissecting the molecular interactions and degradation pathways of these conjugates.

Detailed characterization of antibody-drug conjugates (ADCs) prepared using 2-iminothiolane (B1205332) has provided significant mechanistic insights. tandfonline.com One study conducted an in-depth analysis of an ADC made from an IgG1 antibody and a duocarmycin payload linked via 2-iminothiolane. Using advanced mass spectrometry, the researchers found that conjugation was not limited to the intended lysine residues. Surprisingly, seven distinct cysteine-linked conjugated peptides were also identified, indicating that free thiols generated during the reaction can lead to the scrambling of the antibody's native inter-chain disulfide bonds and subsequent payload attachment at these sites. tandfonline.com

Furthermore, the study revealed a major by-product resulting from the hydrolysis of the amidine bond specifically at the N-terminus of the antibody. tandfonline.com In contrast, the amidine linkages formed at lysine residues appeared to be stable. This instability of the initial thiol adduct and its propensity to decay into an N-substituted 2-iminothiolane has also been observed in reactions with peptides. tandfonline.comnih.gov These findings highlight that the local chemical environment significantly influences the stability and final structure of the conjugate. Such detailed mechanistic work is vital for the quality control and process development of therapeutic ADCs, ensuring a homogeneous product with predictable behavior. tandfonline.com

Table 2: Characterization of Conjugation Sites in a 2-Iminothiolane-Based Antibody-Drug Conjugate

| Conjugation Site Type | Number of Sites Identified | Key Finding |

| Lysine-Linked | 78 out of 80 putative sites | High degree of conjugation at expected sites. |

| Cysteine-Linked | 7 peptides | Unexpected conjugation at cysteine residues from scrambled disulfide bonds. |

| N-Terminus Hydrolysis | Major by-product | The amidine moiety at the N-terminus is susceptible to hydrolysis. |

This table summarizes findings from a detailed structural characterization of a randomly conjugated ADC, revealing unexpected side reactions and by-products that provide crucial mechanistic insights into the conjugation process. tandfonline.com

Engineering of Tailored Polymeric Systems with Tunable Release Kinetics

The unique reactivity of the iminothiolane family is being harnessed to engineer sophisticated polymeric systems for drug and gene delivery. By introducing thiol groups onto polymer backbones, researchers can create materials with stimuli-responsive properties, allowing for the controlled release of therapeutic payloads in specific microenvironments.

One prominent application is the modification of chitosan (B1678972), a biocompatible polysaccharide. Reacting chitosan with 2-iminothiolane produces chitosan-4-thio-butyl-amidine (CS-TBA) conjugates. researchgate.net These thiolated polymers exhibit in situ gelling properties; under physiological conditions, the newly introduced thiol groups oxidize to form disulfide cross-links, transforming a polymer solution into a gel. This property is highly advantageous for creating mucoadhesive drug delivery systems that can prolong contact time and provide sustained release. researchgate.netmdpi.com

Similarly, gelatin, a protein-based polymer, has been modified using 2-iminothiolane to create redox-responsive nanoparticles for gene delivery. mdpi.comnih.gov The amino groups of gelatin are thiolated, and the resulting polymer is used to encapsulate DNA. The nanoparticles remain stable in the extracellular environment but are rapidly disrupted inside cells, where the high concentration of glutathione (B108866) cleaves the disulfide bonds, triggering the release of the genetic payload. mdpi.comnih.gov This approach provides a mechanism for tunable release, specifically triggered by the intracellular reducing environment. These examples demonstrate the power of iminothiolane chemistry to impart smart, stimuli-responsive behaviors to polymeric materials. nih.gov

Development of Sustainable and Efficient Synthetic Methodologies for Iminothiolane Compounds

The "concise three-step synthetic route" developed for γ-functional ITLs, which starts from readily available materials, is a step toward greater efficiency. acs.org However, there is still room for improvement, particularly in adopting principles of green chemistry. For instance, the synthesis of the parent compound, 2-iminothiolane, has been achieved in a four-step sequence from potassium cyanide, a highly toxic starting material. nih.gov

Future research in this area could draw inspiration from advancements in the synthesis of related heterocyclic compounds. For example, green methodologies for synthesizing 2-aminothiophenes, which are also important pharmacophores, are being actively explored. nih.gov These methods include one-pot multicomponent reactions and the use of organocatalysts, which align with the goals of sustainable chemistry. nih.gov Applying similar principles—such as using less toxic starting materials, employing catalytic rather than stoichiometric reagents, and minimizing purification steps—to the synthesis of 5-Methyl-2-iminothiolane and its next-generation analogs will be a critical frontier for making this valuable class of reagents more accessible and environmentally friendly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.